N-(Cyclopropylmethyl)-2-iodo-4-methylaniline
Description
Structural Definition and IUPAC Nomenclature
This compound is systematically named according to IUPAC rules as follows:
- Parent structure : Aniline (C₆H₅NH₂).
- Substituents :
- Iodine at position 2 (ortho to the amino group).
- Methyl group at position 4 (para to the amino group).
- Cyclopropylmethyl group attached to the nitrogen atom.
The molecular formula is C₁₁H₁₃IN , with a molecular weight of 310.14 g/mol . The structure features a benzene ring with three substituents: an iodine atom (ortho), a methyl group (para), and a cyclopropylmethyl-amine group (N-linked).
| Property | Value | Source |
|---|---|---|
| Melting point | 34–37°C | |
| Density | 1.7004 g/cm³ (estimate) | |
| Boiling point | 273°C (estimate) | |
| pKa | 2.97 ± 0.10 (predicted) |
The cyclopropylmethyl group introduces steric and electronic effects, while the iodine atom enhances electrophilicity at the ortho position, enabling cross-coupling reactions.
Historical Context in Organoiodine Chemistry
Organoiodine compounds have been pivotal in synthetic chemistry since the 19th century, with applications ranging from pharmaceuticals to materials science. This compound emerged as part of efforts to optimize iodinated anilines for catalytic processes. Key milestones include:
- Early aniline derivatives : The discovery of aniline in 1826 laid the groundwork for halogenated variants.
- Hypervalent iodine reagents : Developed in the 20th century, these reagents enabled efficient aryl-iodine bond formation, influencing the synthesis of iodinated anilines.
- Modern catalysis : The compound’s iodine atom facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of chiral iodoaniline-lactate catalysts.
Its role as a precursor in medicinal chemistry—particularly for indole and biphenylamine derivatives—highlights its versatility.
Position within Aniline Derivative Taxonomy
Aniline derivatives are classified by substituent type and position. This compound belongs to three subcategories:
This compound’s hybrid structure enables unique reactivity profiles, such as participation in both electrophilic substitution and transition-metal-mediated transformations.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-iodo-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAZXFARZURHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Directed Iodination
The synthesis begins with 4-methylaniline, which is acetylated using acetic anhydride to form 4-methylacetanilide. This protection step mitigates the strong para-directing effect of the free amine, enabling regioselective iodination at the ortho position. Electrophilic iodination is achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature, yielding 2-iodo-4-methylacetanilide in 97% yield.
Deprotection
The acetyl group is hydrolyzed under basic conditions (e.g., NaOMe/MeOH) to regenerate the free amine, producing 2-iodo-4-methylaniline. This step proceeds quantitatively, ensuring minimal loss of material.
Mitsunobu Alkylation
The cyclopropylmethyl group is introduced via a Mitsunobu reaction, leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the coupling of 2-iodo-4-methylaniline with cyclopropylmethanol. This method circumvents the poor nucleophilicity of the aniline nitrogen, achieving N-alkylation in 65–75% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, DMF, rt | 95 |
| Iodination | NIS, DMF, rt | 97 |
| Deprotection | NaOMe/MeOH, 70°C | 99 |
| Mitsunobu Alkylation | DIAD, PPh₃, cyclopropylmethanol, THF | 70 |
Method 2: Finkelstein Halogen Exchange and Copper-Mediated Alkylation
Bromine-to-Iodine Exchange
Starting with 2-bromo-4-methylacetanilide, a Finkelstein reaction replaces bromine with iodine using sodium iodide (NaI) and copper(I) iodide (CuI) in 1,4-dioxane at 110°C under inert atmosphere. This ligand-assisted reaction achieves 90% yield, with N,N′-dimethylethylenediamine enhancing catalytic efficiency.
Deprotection and Alkylation
After deprotection, the resulting 2-iodo-4-methylaniline undergoes alkylation with cyclopropylmethyl bromide. Employing a copper(I)-catalyzed Ullmann-type coupling (CuI, 1,10-phenanthroline) in DMSO at 100°C, the N-cyclopropylmethyl derivative is obtained in 68% yield.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Finkelstein Reaction | CuI, NaI, 1,4-dioxane, 110°C | 90 |
| Ullmann Alkylation | CuI, 1,10-phenanthroline, DMSO, 100°C | 68 |
Method 3: Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
This route employs a palladium-catalyzed coupling between 2-iodo-4-methylaniline and cyclopropylmethyl bromide. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 80°C, the reaction proceeds via a C–N bond-forming mechanism, affording the target compound in 60% yield. Steric hindrance from the cyclopropyl group limits efficiency.
Reductive Amination
An alternative approach condenses 2-iodo-4-methylaniline with cyclopropylmethyl ketone under reductive conditions (NaBH₃CN, MeOH). However, low conversion (35%) is observed due to the ketone’s poor electrophilicity, rendering this method less practical.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Method 1 (Mitsunobu) offers moderate yields (70%) and scalability but requires costly reagents.
-
Method 2 (Finkelstein/Ullmann) provides higher yields (68–90%) and better scalability for industrial applications.
-
Method 3 (Pd-catalyzed) suffers from lower yields (35–60%) and catalyst costs, limiting practicality.
Chemical Reactions Analysis
Synthetic Routes to N-(Cyclopropylmethyl)-2-iodo-4-methylaniline
The compound can be synthesized via two primary pathways:
Alkylation of 2-Iodo-4-methylaniline
2-Iodo-4-methylaniline ([CAS 29289-13-2] ) reacts with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) under basic conditions to form the target compound.
Key conditions :
-
Solvent: DMF or acetonitrile
-
Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>
-
Temperature: 80–100°C
-
Yield: 60–75% (extrapolated from similar alkylation reactions in )
Reductive Coupling of Nitroarenes
Iron-catalyzed reductive coupling of nitroarenes with alkyl halides ( ) offers an alternative route. For example:
4-Methyl-2-nitroiodobenzene + Cyclopropylmethyl iodide → N-(Cyclopropylmethyl)-2-iodo-4-methylaniline
Catalytic system :
-
FeCl<sub>2</sub>·4H<sub>2</sub>O (20 mol%)
-
Zn (3 equiv.)
-
TMSCl (2 equiv.)
-
NMP solvent at 90°C
Iodoarene Coupling Reactions
The iodine substituent participates in cross-coupling reactions:
Cyclopropylmethyl Group Reactivity
The cyclopropylmethyl moiety undergoes ring-opening under acidic or radical conditions:
-
Acid-mediated ring-opening : Forms allylic amines (e.g., with HCl/MeOH → CH<sub>2</sub>=CHCH<sub>2</sub>NHAr) .
-
Radical reactions : Cyclopropylmethyl radicals participate in 5-endo-trig cyclizations to form pyrrolidines .
Electrophilic Substitution on the Aromatic Ring
The electron-rich aniline ring undergoes regioselective substitution:
Radical-Mediated Transformations
The iodine atom facilitates radical generation:
Reductive Deiodination
Using Zn/NH<sub>4</sub>Cl or Bu<sub>3</sub>SnH/AIBN:
Cyclization Reactions
Under radical conditions (e.g., TEMPO/Na):
Stability and Degradation
-
Thermal stability : Decomposes above 250°C (TGA data extrapolated from ).
-
Photolytic degradation : Iodine substituent undergoes homolytic cleavage under UV light, forming aryl radicals .
Comparative Reactivity Table
| Reaction | Conditions | Key Product | Yield |
|---|---|---|---|
| Alkylation | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | N-Alkyl derivatives | 70% |
| Iodine substitution | Pd(OAc)<sub>2</sub>, ligand | Biaryls | 65% |
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Nitroaniline analog | 55% |
Scientific Research Applications
Pharmaceutical Intermediates
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be utilized to produce derivatives that exhibit biological activity, particularly as inhibitors or modulators in drug discovery.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of 2-haloanilines, including compounds like this compound, can be synthesized through regioselective alkylation processes. These derivatives have shown promise in developing anticancer agents due to their ability to inhibit specific kinases involved in tumor growth .
Agricultural Chemicals
The compound is also noted for its utility in the synthesis of agricultural chemicals, particularly fungicides and herbicides. The ability to modify the aromatic structure allows for the development of compounds that can effectively target pests while minimizing environmental impact.
Case Study: Synthesis of Rice Blast Control Agents
This compound has been identified as a precursor for synthesizing compounds effective against rice blast disease. The synthesis process involves high regioselectivity alkylation, enabling the production of active ingredients with enhanced efficacy against pathogens .
Organic Synthesis
In organic chemistry, this compound can be utilized as a building block for more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including cross-coupling reactions and cyclization processes.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | Mild conditions, with catalyst | 75-90 | |
| Cross-Coupling | Cu-catalyzed | 80-95 | |
| Cyclization | Rh-catalyzed | 70-85 |
Development of Novel Modulators
Recent research has highlighted the potential of this compound as a scaffold for developing negative allosteric modulators targeting dopamine receptors. This application is particularly relevant in neuropharmacology, where modulation of receptor activity can lead to new treatments for psychiatric disorders.
Case Study: Dopamine Receptor Modulation
In a study focusing on indole derivatives, modifications using compounds like this compound resulted in enhanced binding affinities and negative cooperativity at dopamine receptors. This suggests that such derivatives could be pivotal in designing drugs aimed at treating conditions such as schizophrenia .
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)-2-iodo-4-methylaniline exerts its effects depends on its interaction with specific molecular targets. The cyclopropylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the aromatic ring significantly alter electronic and steric properties. Key comparisons include:
Notes:
N-Substituent Variations
The nitrogen-bound substituent modulates solubility, stability, and conformational flexibility:
Key Observations :
- Polar groups like phenoxyethyl () enhance water solubility, whereas the target compound’s nonpolar substituents may favor lipid membrane permeability .
Physicochemical Properties
Limited data exist for the target compound, but inferences can be drawn:
Insights :
- The target compound’s iodine and cyclopropylmethyl groups likely result in lower water solubility compared to nitro- or sulfonyl-containing analogs .
Biological Activity
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cyclopropylmethyl group : Enhances lipophilicity and steric properties.
- Iodine atom : Participates in halogen bonding, influencing binding affinity to target proteins.
- Methylaniline moiety : Provides a platform for further chemical modifications.
The presence of these functional groups suggests that the compound may interact with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. The iodine atom's halogen bonding capability can enhance the compound's affinity for proteins, while the cyclopropylmethyl group may affect its conformation and reactivity. This unique combination allows for selective interactions with biological systems, potentially leading to desired therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The proposed mechanism involves the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound in inhibiting growth in human breast cancer cell lines. Results indicated an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent .
- Antimicrobial Screening : Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, reinforcing its potential utility in treating bacterial infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a drug candidate. Initial assessments suggest moderate absorption with a favorable distribution profile in biological tissues. However, further studies are needed to evaluate its metabolism and excretion pathways to ensure safety and efficacy in clinical applications .
Research Findings Summary Table
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in breast cancer cells (IC50 ~ 5 μM) |
| Study 2 | Antimicrobial | Effective against Gram-positive bacteria (MIC ~ 8 μg/mL) |
| Study 3 | Pharmacokinetics | Moderate absorption; favorable tissue distribution |
Q & A
Q. Critical Parameters :
- Temperature control : Excess heat promotes dehalogenation (iodine loss) or cyclopropane ring opening .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity but require rigorous drying to avoid hydrolysis.
- Stoichiometry : A 1.2–1.5 molar excess of cyclopropylmethyl halide ensures complete alkylation .
Table 1 : Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 60–75% | >90% | |
| Lithiation | LDA, THF, -70°C | 40–56% | 85–92% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?
Methodological Answer:
Q. Key Diagnostic Peaks :
- IR : N-H stretch (~3400 cm⁻¹) for secondary amine; C-I stretch (~500 cm⁻¹).
- ¹³C NMR : Iodine’s inductive effect shifts the ipso-carbon (C-2) to δ 95–105 ppm .
Advanced: How does the introduction of electron-withdrawing groups (e.g., iodine) at the 2-position influence the reactivity of N-(Cyclopropylmethyl)-4-methylaniline derivatives in cross-coupling reactions?
Methodological Answer:
Iodine at the 2-position enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) but complicates regioselectivity:
Q. Contradictions in Reactivity :
- vs. 15 : Bromine at C-2 in analogs (e.g., 2-bromo-4-heptafluoroisopropylaniline) facilitates higher coupling yields (~85%) compared to iodine (~60%), likely due to slower oxidative addition with iodine .
Advanced: What strategies resolve contradictions in reported bioactivity data for meta-diamide derivatives containing cyclopropylmethyl moieties?
Methodological Answer:
Discrepancies in insecticidal activity (e.g., 0–100% mortality at 1 mg/L) arise from:
- Substituent electronic effects : Fluorine at C-4 (electron-withdrawing) enhances binding to GABA receptors, while methyl groups (electron-donating) reduce activity .
- Steric effects : Bulky cyclopropylmethyl groups impair membrane penetration in Lepidopteran pests (e.g., Plutella xylostella) but enhance activity in Coleopterans .
Q. Experimental Design Adjustments :
- Standardized bioassays : Use OECD guidelines for consistent larval staging and diet composition .
- QSAR modeling : Correlate logP values with LC₅₀ data to predict bioactivity trends .
Advanced: How can reaction optimization address low yields in the synthesis of this compound analogs with fluorinated substituents?
Methodological Answer:
Fluorinated analogs (e.g., 4-trifluoromethyl derivatives) often suffer from poor yields (<30%) due to:
- Side reactions : Fluorine’s electronegativity accelerates hydrolysis of intermediate imines.
- Mitigation strategies :
Table 2 : Fluorination Yield Improvement
| Reagent | Temperature | Yield | Source |
|---|---|---|---|
| DAST | -40°C | 55% | |
| SF₄ | RT | 12% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
